REACTION_CXSMILES
|
[Na].ClC1N=NN=C(Cl)C=1.[Cl:10][C:11]1[N:16]=[C:15](Cl)[N:14]=[C:13]([N:18]([CH3:20])[CH3:19])[N:12]=1.[CH2:21]([OH:23])[CH3:22]>>[Cl:10][C:11]1[N:16]=[C:15]([O:23][CH2:21][CH3:22])[N:14]=[C:13]([N:18]([CH3:20])[CH3:19])[N:12]=1 |^1:0|
|
Name
|
ice water
|
Quantity
|
250 mL
|
Type
|
reactant
|
Smiles
|
|
Type
|
CUSTOM
|
Details
|
with stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
the addition the solution
|
Type
|
CUSTOM
|
Details
|
the product collected
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CUSTOM
|
Details
|
crystallised from petroleum as needles (2.5 g.)
|
Name
|
|
Type
|
|
Smiles
|
ClC1=NC(=NC(=N1)OCC)N(C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |